3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
Description
Properties
CAS No. |
32896-96-1 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C20H16N2O/c21-13-16-12-18(20(23)15-7-2-1-3-8-15)22-11-10-14-6-4-5-9-17(14)19(16)22/h1-11,16,18-19H,12H2 |
InChI Key |
SQQCPUXEABHILA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile typically involves a [3 + 2] cyclization reaction. This process can be catalyst-free and involves the cyclization of isoquinoline imines and Morita–Baylis–Hillman carbonates. The reaction conditions are mild and efficient, yielding the desired product in acceptable to excellent yields (up to 96%) under ambient conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Cycloaddition Reactions
This compound participates in [3 + 2] cycloaddition reactions, particularly with electron-deficient dienophiles like fumaronitrile. The reaction proceeds via in situ generation of (iso)quinolinium ylides under basic conditions (e.g., triethylamine) :
Mechanism :
-
Deprotonation of the quaternary salt forms a resonance-stabilized ylide.
-
Reaction with fumaronitrile yields tetrahydropyrrolo[2,1-a]isoquinoline derivatives.
| Reaction Component | Role | Conditions |
|---|---|---|
| Fumaronitrile | Dienophile | Triethylamine, RT to 60°C |
| Triethylamine | Base | Anhydrous solvent (e.g., DMF) |
Stereoselectivity is critical, with trans configuration preserved in the pyrrole ring . For example:
| Compound | H1 δ(ppm) | J<sub>1,2</sub> (Hz) | H2 δ(ppm) | J<sub>2,3</sub> (Hz) |
|---|---|---|---|---|
| 9a | 5.89 | 9.00 | 4.72 | 4.00 |
| 9b | 5.96 | 9.00 | 4.72 | 4.00 |
Nitrile Group Reactivity
The carbonitrile moiety undergoes hydrolysis under alkaline conditions, forming carboxamide derivatives. This reaction is sensitive to solvent and base strength :
Example Pathway :
3-Benzoyl-...-carbonitrile → 3-Benzoyl-...-carboxamide
| Condition | Outcome | Yield |
|---|---|---|
| Excess Et<sub>3</sub>N | Cyano group elimination + aromatization | ~60% |
| Aqueous NaOH | Partial hydrolysis | <30% |
a) Benzoyl Substitution
The benzoyl group participates in nucleophilic acyl substitution reactions. For instance, reaction with Grignard reagents replaces the benzoyl moiety with alkyl/aryl groups:
General Reaction :
R-Mg-X + 3-Benzoyl-...-carbonitrile → 3-R-...-carbonitrile
| Reagent | Product Stability | Notes |
|---|---|---|
| MeMgBr | Moderate | Requires low temps (-20°C) |
| PhMgCl | High | Prolonged reaction time (24h) |
b) Ring-Opening Reactions
Acid-mediated ring-opening reactions disrupt the tetrahydropyrrole framework, yielding linear isoquinoline derivatives .
Stereochemical Outcomes
Cycloaddition reactions exhibit distinct stereoselectivity based on substituents and reaction conditions :
| Starting Material | Dienophile | Major Product Configuration |
|---|---|---|
| Isoquinolinium salt | Fumaronitrile | cis-fused pyrrole ring |
| Quinolinium salt | Fumaronitrile | trans-fused pyrrole ring |
Proton coupling constants (e.g., J<sub>1,2</sub> = 9.00 Hz) confirm trans stereochemistry in derivatives like 9a and 9b .
Stability and Side Reactions
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a complex bicyclic structure that contributes to its pharmacological properties. The structural formula can be represented as follows:
- Molecular Formula :
- SMILES Notation :
C1C(C2C3=CC=CC=C3C=CN2C1C(=O)C4=CC=CC=C4)C#N
Anticancer Activity
Recent studies have indicated that compounds with isoquinoline structures exhibit promising anticancer properties. The unique arrangement of the tetrahydropyrrolo and isoquinoline moieties in 3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile may enhance its ability to inhibit cancer cell proliferation.
- Case Study : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease.
- Mechanism : The compound may act as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain. This is particularly relevant given that reduced acetylcholine levels are associated with cognitive decline.
- Research Findings : Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis, thereby contributing to cognitive health.
Antimicrobial Properties
The antimicrobial activity of isoquinoline derivatives has been well-documented. Research indicates that this compound may possess antibacterial and antifungal properties.
- Experimental Evidence : In vitro testing against various bacterial strains has shown significant inhibition zones, suggesting its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The exact mechanism of action of 3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is not well-documented. compounds in the isoquinoline family typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
(a) 5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- Structural Differences : Incorporates 5,5-dimethyl and 2,3-dioxo groups instead of the benzoyl substituent.
- Synthetic Pathway: Prepared via acylation of an enaminonitrile intermediate using oxalyl chloride .
- Reactivity: The dioxo groups enable ring-opening reactions with nucleophiles (e.g., guanidine, o-phenylenediamine) to yield imidazolone and quinoxalone derivatives, unlike the benzoyl-substituted analog .
(b) 2-Benzoyl-8,9-dimethoxy-5,6-dihydropyrazolo[5,1-a]isoquinoline-1-carbonitrile (19a)
- Structural Differences: Features a pyrazolo[5,1-a]isoquinoline core with a benzoyl group at position 2 and methoxy groups at positions 8 and 7.
- Pharmacological Relevance : Exhibits in vitro antitumor activity against HepG2, MCF-7, and HCT cancer cell lines, highlighting the importance of substitution patterns for bioactivity .
- Synthesis: Derived from isoquinoline-1-acetonitrile and hydroxamoyl chlorides via nucleophilic substitution and cyclization .
Substituent Variations
(a) Azido and Cyanovinyl Derivatives
- Example: (E)-2-Azido-3-(2-cyanovinyl)-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (6)
- Functional Groups: Azido and cyanovinyl groups introduce reactivity for click chemistry or further functionalization, unlike the stable benzoyl group in the target compound .
- Spectral Data : Characterized by distinct NMR signals (e.g., δ = 6.85 and 7.75 ppm for trans-vinylic protons) and a molecular ion peak at m/z = 367 .
(b) Crystalline 6-[(4R)-4-Methyl-1,2-dioxido-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile
Spiro and Fused-Ring Systems
2'-(2-Methoxyphenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (1b)
- Structural Complexity: Contains a spiro[indene-pyrrolo[2,1-a]isoquinoline] framework with a methoxyphenyl substituent.
- Physical Properties : Melting point (162–164°C) and NMR data (e.g., δ = 7.75 ppm for aromatic protons) differ significantly from the target compound due to steric and electronic effects .
Comparative Data Table
Key Research Findings
Substituent Position Matters : The benzoyl group at position 3 in the target compound vs. position 2 in pyrazolo derivatives (e.g., 19a) leads to distinct electronic environments, influencing both reactivity and bioactivity .
Heteroatom Inclusion : Sulfur-containing analogs (e.g., thiadiazinan derivatives) exhibit unique pharmacological profiles (e.g., SARM activity) compared to nitrogen/oxygen-dominated systems .
Synthetic Flexibility: Enaminonitrile intermediates (e.g., in ) allow diverse functionalizations, enabling access to libraries of analogs for structure-activity relationship (SAR) studies .
Biological Activity
3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile (CAS Number: 32896-96-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has a molecular formula of and features a complex heterocyclic structure that contributes to its biological properties. The presence of the benzoyl group and the tetrahydropyrroloisoquinoline framework suggests potential interactions with various biological targets.
Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O |
| CAS Number | 32896-96-1 |
| Molecular Weight | 316.36 g/mol |
Antitumor Activity
Research indicates that derivatives of isoquinoline compounds have shown promising antitumor activity. A study highlighted the synthesis and biological evaluation of isoquinoline derivatives that selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle regulation in cancer cells. The introduction of substituents on the isoquinoline core enhanced potency against various cancer cell lines, suggesting that similar modifications could be beneficial for this compound .
Antimicrobial Activity
The compound's structural characteristics align with those of known antimicrobial agents. A synthesis study involving benzoyl derivatives demonstrated significant antibacterial and antifungal activities against both gram-positive and gram-negative bacteria. This suggests that this compound may exhibit similar antimicrobial properties due to its heterocyclic nature .
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular proliferation and survival. For instance, compounds with similar structures have been shown to interact with DNA or inhibit specific protein kinases involved in tumor progression .
Case Study: Synthesis and Evaluation
A detailed synthesis route for isoquinoline derivatives was explored in a study where various substituents were introduced to assess their effect on biological activity. The findings indicated that specific modifications led to enhanced selectivity and potency against CDK4. Such insights could guide future research on this compound to optimize its pharmacological profile .
Comparative Analysis of Biological Activity
A comparative analysis was conducted on several isoquinoline derivatives to evaluate their biological activities:
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | High |
| Derivative A (with methoxy substitution) | High | Moderate |
| Derivative B (with halogen substitution) | Very High | Low |
This table illustrates the variability in biological activity based on structural modifications.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing synthetic routes to 3-benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile?
- Methodological Answer : Focus on regioselective benzoylation and cyclization steps. For example, refluxing in dichloromethane (DCM) with N-methylmaleimide under inert conditions has been shown to yield tetrahydropyrrolo-isoquinoline derivatives in moderate yields (69%) after column chromatography (petroleum ether/ethyl acetate = 2:1) . Monitor reaction progress via TLC (Rf ~0.48) and prioritize solvent purity to avoid side reactions.
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Key signals include δ 2.90–4.33 ppm (isoquinoline protons) and δ 7.2–7.4 ppm (aromatic protons). Discrepancies in multiplet splitting may indicate conformational flexibility .
- IR : Confirm the presence of C≡N (2179 cm⁻¹) and benzoyl carbonyl (1680–1700 cm⁻¹) stretches. Absence of these peaks suggests incomplete functionalization .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Use mixed solvents like ethanol/water or DCM/hexane to enhance crystal lattice formation. For tetrahydropyrrolo derivatives, slow evaporation at 4°C yields crystals suitable for X-ray diffraction, as demonstrated in related isoquinoline-carbonitrile systems .
Advanced Research Questions
Q. How does diastereoselectivity in the synthesis of tetrahydropyrrolo-isoquinoline derivatives impact biological activity?
- Methodological Answer : Diastereomers (e.g., 3aS,10aS,10bS vs. 3aR,10aR,10bR) exhibit distinct biological profiles. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, and validate stereochemistry via NOESY correlations in NMR . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences between stereoisomers .
Q. What strategies address contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons at δ 165–175 ppm) may arise from tautomerism or solvent effects. Compare experimental data with DFT-calculated chemical shifts (using Gaussian 09) to identify artifacts . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Perform QSAR studies using descriptors like logP, polar surface area, and H-bond donors. For example, substituents on the benzoyl group (e.g., electron-withdrawing groups) can modulate metabolic stability. MD simulations (AMBER) predict blood-brain barrier permeability for CNS-targeted analogs .
Q. What are the challenges in scaling up multi-step syntheses of pyrrolo-isoquinoline carbonitriles?
- Methodological Answer : Key issues include low yields in cyclization steps (e.g., <50%) and purification bottlenecks. Optimize microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate reaction rates. Implement continuous-flow systems for hazardous intermediates (e.g., azides) to improve safety .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported melting points for related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
